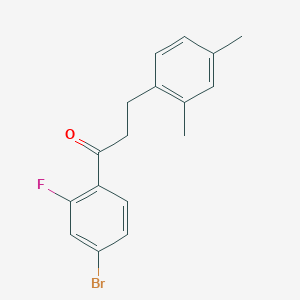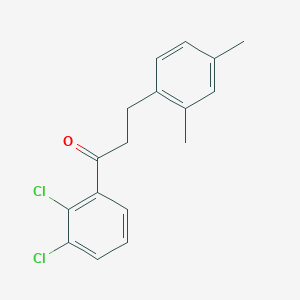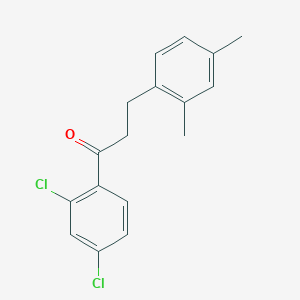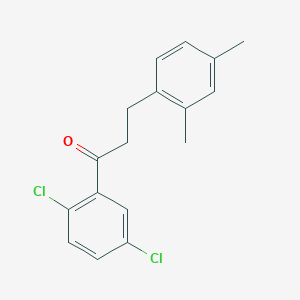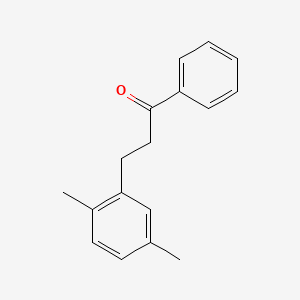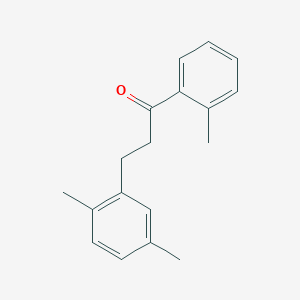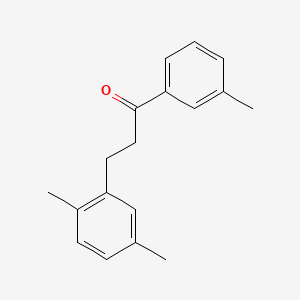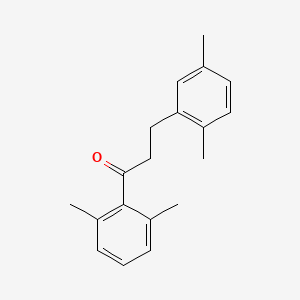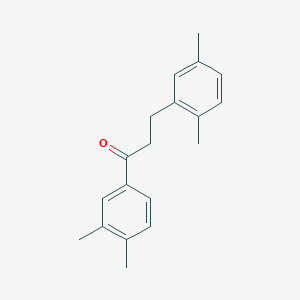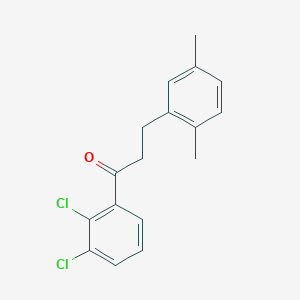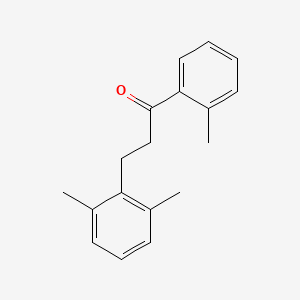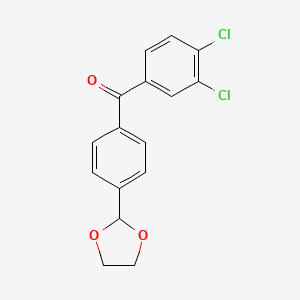
3,4-二氯-4'-(1,3-二氧戊环-2-基)二苯甲酮
描述
3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C16H12Cl2O3 . Its IUPAC name is (3,4-dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone . The compound has a molecular weight of 323.17 .
Molecular Structure Analysis
The InChI code for 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is 1S/C16H12Cl2O3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 .科学研究应用
杀虫剂中间体合成
3,4-二氯-4'-(1,3-二氧戊环-2-基)二苯甲酮: 是合成六氟虫脒的关键中间体,六氟虫脒是一种第三代杀虫剂 。六氟虫脒抑制害虫体内几丁质的合成,导致其死亡或不育。 它以其对哺乳动物的良性影响及其对多种害虫的有效性而闻名 .
有机合成氧化剂
该化合物与用作氧化剂的有机合成衍生物有关。 例如,2,3-二氯-5,6-二氰基-1,4-苯醌 (DDQ) 是一种广泛用于有机转化的醌类化合物,包括活化 C–H 键的功能化和饱和 C–C、C–O 和 C–N 键的脱氢反应 .
抗菌活性
该化合物的衍生物已被评估用于抗菌活性。 例如,从类似结构合成的化合物已显示出对大肠杆菌、金黄色葡萄球菌和白色念珠菌的活性,代表了一系列细菌和真菌病原体 .
聚合物合成
3,4-二氯-4'-(1,3-二氧戊环-2-基)二苯甲酮的结构有利于聚合物合成。 它可以被掺入聚合物中以增强其物理化学性质和热稳定性。 此类聚合物在阻燃剂、医疗器械、活性染料、金属吸附、光学和光电子学方面有应用 .
纳米颗粒固定化
该化合物的衍生物可用于固定纳米颗粒,例如银纳米颗粒 (AgNPs)。 这种应用在开发具有抗菌性能和其他功能的材料方面至关重要 .
光电子材料
由于其独特的结构,该化合物可用于光电子材料的设计和开发。 这些材料对于诸如有机发光二极管 (OLED) 和光导材料之类的器件至关重要,这些器件在现代电子显示器和照明系统中起着关键作用 .
作用机制
- Ambeed: 3,4-Dichloro-4’-(1,3-dioxolan-2-yl)benzophenone
- Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2 … - Springer
- Sigma-Aldrich: 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide
- ChemicalBook: 3,4-Dichloro-4’-(1,3-dioxolan-2-yl)benzophenone
- 伊诺凯: 3,4-Dichloro-4’-(1,3-dioxolan-2-yl)benzophenone
生化分析
Biochemical Properties
3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in the metabolism of many drugs . Additionally, it can bind to proteins and alter their conformation, affecting their function. The interactions between 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone and biomolecules are primarily driven by hydrophobic and van der Waals forces, as well as hydrogen bonding.
Cellular Effects
The effects of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the activation of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. Additionally, 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone can affect gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes.
Molecular Mechanism
The molecular mechanism of action of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and transcription factors . For instance, it can inhibit enzyme activity by binding to the active site and preventing substrate binding. Additionally, 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone can modulate gene expression by interacting with transcription factors and altering their ability to bind to DNA. These interactions result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . The degradation products of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone can also have biological activity, which may contribute to its long-term effects on cellular function. In both in vitro and in vivo studies, the temporal effects of this compound have been shown to include alterations in cell signaling, gene expression, and metabolism.
Dosage Effects in Animal Models
The effects of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular function. Threshold effects have been observed, where the compound’s activity changes significantly at certain concentration levels. These dosage-dependent effects are important for determining the safe and effective use of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone in various applications.
Metabolic Pathways
3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone is involved in several metabolic pathways, including those related to drug metabolism and detoxification . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The involvement of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone in these pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone within cells can influence its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 3,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone plays a crucial role in its activity and function This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production
属性
IUPAC Name |
(3,4-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-6-5-12(9-14(13)18)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDGTRGDYWXHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645135 | |
| Record name | (3,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-72-0 | |
| Record name | (3,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


